molecular formula C8H19NO2 B189765 1,1-diethoxy-N,N-dimethylethanamine CAS No. 19429-85-7

1,1-diethoxy-N,N-dimethylethanamine

Cat. No.: B189765
CAS No.: 19429-85-7
M. Wt: 161.24 g/mol
InChI Key: XUFDMPZZAIRCGV-UHFFFAOYSA-N
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Description

1,1-Diethoxy-N,N-dimethylethanamine is an organic compound with the molecular formula C8H19NO2. It is a clear yellow to brown liquid that is used in various chemical reactions and industrial applications. The compound is known for its role as a reagent in organic synthesis, particularly in the formation of amides, diacylamines, and heterocycles .

Scientific Research Applications

1,1-Diethoxy-N,N-dimethylethanamine has a wide range of applications in scientific research, including:

Safety and Hazards

While specific safety and hazard information for 1,1-diethoxy-N,N-dimethylethanamine was not found in the search results, similar compounds have been noted to be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin and eye irritation and are highly flammable .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxy-N,N-dimethylethanamine can be synthesized through the reaction of N,N-dimethylacetamide with diethyl acetal. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-N,N-dimethylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amides, diacylamines, and heterocycles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,1-diethoxy-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a methylating agent, transferring methyl groups to other molecules. This process can alter the chemical properties and biological activity of the target molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diethoxy-N,N-dimethylethanamine is unique due to its specific ethoxy groups, which provide distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

1,1-diethoxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-6-10-8(3,9(4)5)11-7-2/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFDMPZZAIRCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(N(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326712
Record name 1,1-diethoxy-N,N-dimethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19429-85-7
Record name 1,1-diethoxy-N,N-dimethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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